7alpha,15-Dihydroxydehydroabietic acid

Beschreibung

Natural Sources and Distribution

Research has shown that the pinecones of the Korean pine, Pinus koraiensis, are a significant source of 7α,15-dihydroxydehydroabietic acid. nih.govacs.org Historically considered a waste byproduct from seed processing, these pinecones have garnered scientific interest for their chemical constituents. nih.govacs.org

A chemical investigation of a water extract of P. koraiensis pinecones led to the successful isolation and identification of 7α,15-dihydroxydehydroabietic acid. nih.govacs.org This process also revealed the presence of several other compounds, highlighting the complex chemical profile of the pinecones. The structures of these compounds were determined using spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS). nih.govacs.org

Compounds Co-isolated from Pinus koraiensis Pinecones nih.govcdnsciencepub.com

| Compound Name | Compound Class |

| Dehydroabietic acid | Diterpenoid |

| 15-Hydroxy-7-oxodehydroabietic acid | Diterpenoid |

| 7β,15-Dihydroxydehydroabietic acid | Diterpenoid |

| β-D-glucopyranosyl labda-8(17,13)-diene-(15,16)-lactone-19-oate | Diterpenoid |

| (+)-(1S,2S,4R)-Limonene-1,2-diol | Monoterpene |

| Sobrerol | Monoterpene |

| 4-Hydroxybenzoic acid | Phenolic acid |

A study on the cones of the Algerian fir, Abies numidica, led to the isolation of eight known abietane (B96969) diterpenes. nih.gov However, the specific identification of 7α,15-dihydroxydehydroabietic acid within this group of compounds was not reported in the available research.

The cones of the Japanese larch, Larix kaempferi, have been a subject of phytochemical studies, leading to the isolation of several new abietane-type diterpenes. nih.govacs.orgcdnsciencepub.comresearchgate.netnih.gov While various diterpenoids have been successfully identified from chloroform (B151607) extracts of the cones, the presence of 7α,15-dihydroxydehydroabietic acid has not been explicitly documented in these studies. nih.govacs.orgcdnsciencepub.comresearchgate.netnih.gov

The bark of the Scots pine, Pinus sylvestris, is known to contain a variety of chemical constituents, including hydrophilic and lipophilic extractives. While research has focused on the general composition of the bark, specific studies detailing the isolation of 7α,15-dihydroxydehydroabietic acid from this source are not prevalent in the reviewed literature.

7α,15-Dihydroxydehydroabietic acid has been identified as one of the nine compounds isolated from the petroleum ether and ethanol (B145695) extract of Chinese Eaglewood (Aquilaria sinensis). researchgate.net The separation and purification of these compounds were achieved using column chromatography on silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.net

Compounds Isolated from Chinese Eaglewood Extract researchgate.net

| Compound Name |

| Dehydroabietic acid |

| Methyl dehydroabietate |

| Methyl 7-oxodehydroabietate |

| 7α-Hydroxypodocarpen-8(14)-en-13-on-18-oic acid |

| Pimaric acid |

| Pimarol |

| 18-Norpimara-8(14),15-dien-4α-ol |

| 18-Norisopimara-8(14),15-dien-4β-ol |

The Deodar cedar, Cedrus deodara, is valued for its wood and the essential oil derived from it. While extracts of the wood are used, specific phytochemical investigations confirming the presence and isolation of 7α,15-dihydroxydehydroabietic acid from this species have not been found in the surveyed scientific literature.

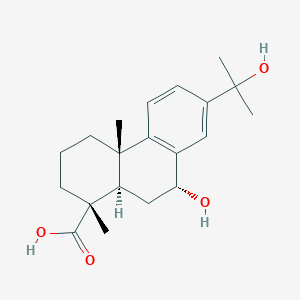

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYTGOYQATWBA-XNFNUYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of 7α,15 Dihydroxydehydroabietic Acid

Advanced Isolation Methodologies

Chromatography is the cornerstone for separating individual diterpenoids from complex plant extracts. Given the structural similarity of compounds within this class, a series of chromatographic steps are typically necessary.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of diterpenoids like 7α,15-Dihydroxydehydroabietic acid. Semi-preparative HPLC is frequently used to isolate compounds from enriched fractions obtained through preliminary chromatographic methods. nih.gov This technique offers high resolution, allowing for the separation of closely related structural isomers. The choice of stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the desired separation.

Column chromatography (CC) is an essential and widely used method for the initial fractionation of crude extracts containing diterpenoids. nih.govresearchgate.net Various stationary phases are employed depending on the polarity of the target compounds.

Common Stationary Phases for Diterpenoid Separation:

| Stationary Phase | Typical Application |

|---|---|

| Silica (B1680970) Gel | Most extensively used for separating non-polar to medium-polarity compounds like many diterpenoids. researchgate.net |

| Reversed-Phase (RP-C18) Gel | Used for separating compounds based on hydrophobicity, often with aqueous-organic mobile phases. nih.gov |

| Sephadex LH-20 | Employed for size-exclusion and partition chromatography, effective for separating terpenoids from other classes of compounds like phenolics. nih.gov |

The process involves passing the extract through a column packed with an adsorbent (stationary phase) and eluting with a solvent or a gradient of solvents (mobile phase). Fractions are collected sequentially and analyzed to track the distribution of the target compound.

Bioactivity-guided fractionation is a strategic approach used to target and isolate compounds with specific biological activities from a complex mixture. google.comnih.gov This process involves a feedback loop where the crude extract is first separated into simpler fractions. nih.gov Each fraction is then tested for a specific biological activity, such as anti-inflammatory or cytotoxic effects. nih.govrsc.org The most active fractions are selected for further separation, guiding the purification process toward the isolation of the active principle, such as 7α,15-Dihydroxydehydroabietic acid. nih.govnih.gov This method is highly efficient as it prioritizes the isolation of biologically relevant molecules, streamlining the discovery process. google.com

The initial step in isolating 7α,15-Dihydroxydehydroabietic acid is its extraction from the plant material. The choice of solvent is crucial and is based on the polarity of the target compound. In the specific case of its isolation from Pinus koraiensis pinecones, a water extract was used for the initial chemical investigation. nih.gov

For diterpenoids in general, a range of solvents and strategies are employed. A common approach involves sequential extraction with solvents of increasing polarity to achieve a preliminary separation of compounds.

Typical Solvent Extraction Schemes for Terpenoids:

| Solvent/Solvent System | Polarity | Compounds Extracted |

|---|---|---|

| Hexane / Acetone (1:1) | Low to Medium | Broad range of terpenoids, including mono-, sesqui-, and diterpenoids. frontiersin.org |

| Methanol / Ethanol (B145695) | High | Polar diterpenes and their glycosides. researchgate.net |

| Aqueous Acetone (e.g., 70%) | High | Broad range of compounds, followed by liquid-liquid partitioning. nih.gov |

| Water | Very High | Water-soluble compounds, as used in the initial extraction for isolating 7α,15-dihydroxydehydroabietic acid. nih.gov |

Following the initial extraction, the crude extract is often concentrated and then partitioned between immiscible solvents (e.g., n-butanol and water) to further segregate compounds based on their differential solubility. nih.gov

Chromatographic Techniques for Diterpenoid Separation

Challenges and Advances in Isolation Yield and Purity

A significant challenge in the isolation of diterpenoids is achieving high yield and purity. These compounds often occur in low concentrations within the plant material, and they are typically present as part of a complex mixture of structurally similar analogues. This similarity makes separation difficult, often requiring multiple, sequential chromatographic steps which can lead to a loss of material at each stage.

Advances in chromatographic technology are helping to overcome these challenges. Techniques like high-speed counter-current chromatography (CCC) and centrifugal partition chromatography (CPC) are liquid-liquid separation methods that avoid the use of solid stationary phases. This eliminates issues like irreversible adsorption of the sample to the column matrix, leading to higher recovery and purity of the target compounds. These advanced methods offer a powerful alternative for separating challenging compounds like diterpenoid epimers and isomers.

Biosynthesis and Metabolic Pathways of 7α,15 Dihydroxydehydroabietic Acid

Precursor Identification and Biosynthetic Origins

The journey to 7α,15-dihydroxydehydroabietic acid begins with more common diterpenoid resin acids found in coniferous trees. These initial compounds undergo a series of modifications to create the necessary chemical scaffold for subsequent hydroxylations.

Dehydroabietic Acid as a Key Intermediate

Dehydroabietic acid (DHA) is the direct precursor to 7α,15-dihydroxydehydroabietic acid. DHA is a naturally occurring tricyclic diterpenoid resin acid and a major, stable component of rosin (B192284). wikipedia.orgnih.gov Its aromatic C-ring makes it a prime substrate for various oxidative transformations. The biosynthesis of 7α,15-dihydroxydehydroabietic acid is fundamentally a process of functionalizing the stable dehydroabietic acid skeleton. Microbial biotransformation studies have shown that various microorganisms can utilize DHA as a substrate to produce hydroxylated derivatives. researchgate.netmdpi.com

Role of Abietic Acid in Biosynthetic Pathways

Abietic acid is one of the most abundant resin acids found in the oleoresin of coniferous trees, where it serves as a defense mechanism against insects and pathogens. wikipedia.org It is the biosynthetic parent of dehydroabietic acid. The biosynthesis of abietic acid itself starts from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids. wikipedia.orgresearchgate.net GGPP is cyclized to form abietadiene, which is then oxidized by cytochrome P450 enzymes and dehydrogenases to yield abietic acid. wikipedia.orgresearchgate.net Abietic acid can be converted to the more chemically stable dehydroabietic acid through disproportionation, a process that can occur during industrial processing or naturally over time. nih.gov This establishes abietic acid as the foundational molecule from which the key intermediate, dehydroabietic acid, is derived.

Enzymatic Transformations and Hydroxylation Mechanisms

The conversion of dehydroabietic acid to 7α,15-dihydroxydehydroabietic acid is accomplished through highly specific enzymatic reactions. Cytochrome P450 monooxygenases are the primary agents responsible for introducing hydroxyl groups onto the diterpenoid structure with remarkable precision.

Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of heme-thiolate enzymes renowned for their ability to catalyze the oxidation of a wide array of substrates. nih.govresearchgate.net In plant and microbial metabolism, CYPs are instrumental in the biosynthesis and diversification of specialized metabolites, including terpenoids. nih.govjeffleenovels.com These enzymes facilitate the functionalization of often-inert carbon-hydrogen bonds. nih.gov The typical CYP-catalyzed reaction involves the transfer of a single oxygen atom from molecular oxygen (O₂) to a substrate, with the other oxygen atom being reduced to water, a process requiring an electron donor like NADPH. nih.govresearchgate.net In diterpenoid biosynthesis, CYPs are responsible for the extensive oxidative modifications of the core hydrocarbon skeletons, creating the vast structural diversity observed in nature. nih.gov

Stereoselective Hydroxylation at C-7 and C-15 Positions

The formation of 7α,15-dihydroxydehydroabietic acid from dehydroabietic acid requires two specific hydroxylation events at the C-7 and C-15 positions. These reactions are catalyzed by distinct cytochrome P450 enzymes that exhibit high regio- and stereoselectivity. While the specific enzymes from a single organism that perform both steps sequentially have not been fully characterized, microbial biotransformation studies provide clear evidence for these transformations.

For instance, studies using the fungus Trametes versicolor have shown its ability to metabolize dehydroabietic acid into several hydroxylated products. nih.govacs.org Among the identified metabolites was 1β,15-dihydroxy-DHA, demonstrating the fungal capacity for hydroxylation at the C-15 position. nih.govacs.org Similarly, other fungi have been shown to hydroxylate the C-7 position. The fungus Phlebiopsis gigantea produces 1β,7α-dihydroxy-DHA from DHA. nih.govacs.org The stereoselectivity of these enzymes ensures that the hydroxyl group is added in a specific orientation (e.g., α or β), which is critical for the final structure and biological activity of the molecule. nih.govnih.gov The biosynthesis of 7α,15-dihydroxydehydroabietic acid, therefore, relies on the action of one or more P450 enzymes capable of recognizing and oxidizing these specific carbon atoms on the dehydroabietic acid backbone.

Microbial Biotransformation of Related Resin Acids

Microorganisms, particularly fungi, have proven to be effective biocatalysts for modifying resin acids like dehydroabietic acid. researchgate.net These biotransformations serve as models for understanding potential biosynthetic pathways and for producing novel diterpenoid derivatives. Various fungal and bacterial strains have been shown to hydroxylate dehydroabietic acid at multiple positions, leading to a diverse array of metabolites. mdpi.com

Fungi such as Trametes versicolor and Phlebiopsis gigantea rapidly metabolize dehydroabietic acid, introducing hydroxyl groups at positions including C-1, C-7, C-15, and C-16. nih.govacs.org The bacterium Rhodococcus erythropolis and the fungus Cunninghamella elegans are known to produce 15-hydroxy-dehydroabietic acid. researchgate.net This demonstrates that the enzymatic machinery for C-15 hydroxylation exists in different microbial species. The table below summarizes some of the key metabolites produced from the microbial transformation of dehydroabietic acid, highlighting the specific positions that are susceptible to enzymatic hydroxylation.

Table 1: Microbial Biotransformation Products of Dehydroabietic Acid

| Metabolite | Producing Microorganism(s) | Reference(s) |

|---|---|---|

| 1β-Hydroxydehydroabietic acid | Phlebiopsis gigantea | nih.govacs.org |

| 15-Hydroxydehydroabietic acid | Cunninghamella elegans, Gibberella fujikuroi, Mortierella isabellina, Rhodococcus erythropolis | researchgate.net |

| 1β,7α-Dihydroxydehydroabietic acid | Phlebiopsis gigantea | nih.govacs.org |

| 1β,15-Dihydroxydehydroabietic acid | Trametes versicolor | nih.govacs.org |

| 7β,16-Dihydroxydehydroabietic acid | Trametes versicolor | nih.govacs.org |

| 1β,7β,16-Trihydroxydehydroabietic acid | Trametes versicolor | nih.govacs.org |

Fungal Degradation of Dehydroabietic Acid

The degradation of dehydroabietic acid by fungi is a key metabolic process that results in the formation of several oxidized products, including 7α,15-dihydroxydehydroabietic acid. Studies have shown that various fungi can biotransform dehydroabietic acid, with the initial steps often involving stereoselective hydroxylation at different positions on the abietane (B96969) skeleton.

Research has demonstrated that white-rot fungi such as Trametes versicolor and Phlebiopsis gigantea are capable of rapidly metabolizing dehydroabietic acid in liquid cultures. wikipedia.org In these biotransformation processes, the initial attack on the dehydroabietic acid molecule is frequently a hydroxylation reaction. For instance, stereoselective hydroxylation at the C-1 position has been identified as a primary step in the degradation pathway by these fungi. nih.gov This initial hydroxylation is often followed by further oxidation at other sites, such as the C-7 or C-16 positions, leading to the formation of di- and tri-hydroxylated compounds. nih.gov

The efficiency of dehydroabietic acid degradation can vary between fungal species. For example, in stationary liquid assays, T. versicolor was found to eliminate 74% of the initial dehydroabietic acid concentration after nine days, while P. gigantea eliminated 54% under the same conditions. wikipedia.org This difference in metabolic activity also corresponds to a variation in the types and quantities of biotransformation products observed. nih.govresearchgate.net

Identification of Fungal Biotransformation Products

The biotransformation of dehydroabietic acid by fungi yields a diverse array of hydroxylated metabolites. Through spectroscopic methods, researchers have identified several of these products, shedding light on the metabolic pathways involved.

In studies involving Phlebiopsis gigantea, several biotransformation products have been isolated and characterized after incubation with dehydroabietic acid. nih.govresearchgate.net Among these is 1β,7α-dihydroxydehydroabietic acid, a dihydroxylated derivative of the parent compound. nih.govresearchgate.net The formation of this product indicates a metabolic pathway involving hydroxylation at both the C-1 and C-7 positions of the dehydroabietic acid skeleton.

Trametes versicolor has been shown to produce a more complex mixture of metabolites. nih.govresearchgate.net While it also produces some of the same compounds as P. gigantea, it is capable of further hydroxylations. One of the key metabolites identified in T. versicolor cultures is 1β,15-dihydroxydehydroabietic acid. nih.govresearchgate.net The pathway to 7α,15-dihydroxydehydroabietic acid, the focus of this article, is exemplified by the activities of these fungi, which can introduce hydroxyl groups at the C-7 and C-15 positions.

The table below summarizes the key biotransformation products of dehydroabietic acid identified in cultures of T. versicolor and P. gigantea.

| Fungal Species | Biotransformation Products of Dehydroabietic Acid |

| Trametes versicolor | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA |

| Phlebiopsis gigantea | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA |

Comparative Biosynthetic Studies Across Plant Species

While the fungal metabolism of dehydroabietic acid provides significant insight into the formation of its hydroxylated derivatives, the biosynthesis of 7α,15-dihydroxydehydroabietic acid also occurs in the plant kingdom, particularly within coniferous trees. Dehydroabietic acid itself is a major component of rosin in these trees. wikipedia.org

Research has confirmed the presence of 7α,15-dihydroxydehydroabietic acid as a natural constituent in certain plant species. A notable example is its isolation from the pinecones of Pinus koraiensis. nih.gov Chemical investigation of water extracts from these pinecones led to the identification of several diterpenoids, including 7α,15-dihydroxydehydroabietic acid. nih.gov

The biosynthesis of diterpenoids in plants, including abietane-type compounds, is a complex process originating from the isoprenoid pathway. The general pathway involves the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which then undergoes cyclization reactions catalyzed by diterpene synthases to form the characteristic polycyclic skeleton. cjnmcpu.com Subsequent modifications, such as oxidation, are carried out by enzymes like cytochrome P450 monooxygenases to produce the vast diversity of diterpenoids found in nature. cjnmcpu.com

Comparative analyses of terpenoid content across different Pinus species have revealed significant variation in the types and quantities of these compounds, suggesting species-specific regulation of the biosynthetic pathways. nih.govresearchgate.net While detailed comparative studies on the specific biosynthetic pathway leading to 7α,15-dihydroxydehydroabietic acid across different plant species are not extensively documented, the presence of this compound in Pinus koraiensis points to the existence of the necessary enzymatic machinery for hydroxylation at the C-7 and C-15 positions of dehydroabietic acid within this species. The broader study of terpenoid biosynthesis in the Pinaceae family indicates a conservative chromosomal evolution, yet with significant diversification in the chemical products. researchgate.netnih.gov This suggests that while the fundamental pathways are conserved, the specific enzymes responsible for the final tailoring steps, such as the hydroxylation leading to 7α,15-dihydroxydehydroabietic acid, may differ in their presence or activity across various pine species.

Structure Activity Relationship Sar Studies of 7α,15 Dihydroxydehydroabietic Acid and Its Derivatives

Impact of Hydroxyl Group Positions on Biological Activity

The presence and position of hydroxyl (-OH) groups on the abietane (B96969) skeleton are critical determinants of biological activity. In the case of 7α,15-dihydroxydehydroabietic acid, the hydroxyl groups at the C-7 and C-15 positions are of particular interest.

The oxygenation at the C-7 position, which is adjacent to the aromatic C-ring, significantly modulates the molecule's properties. Studies on various abietane diterpenoids suggest that the presence of an oxygenated function at C-7 is essential for certain biological activities, such as cytotoxicity. phcog.com For instance, research on diterpenoids from Salvia libanoticum indicated that a carbonyl group at C-7 leads to higher cytotoxic activity than a hydroxyl group at the same position. phcog.com This suggests that the oxidation state at C-7 is a key factor. However, the introduction of an oxygenated functional group at C-7 in dehydroabietic acid has also been reported to result in compounds with reduced antitumor activity in some cell lines, indicating that the impact of C-7 substitution is context-dependent and varies with the specific biological endpoint being measured. uv.es

The hydroxyl group at C-15, located on the isopropyl side chain, also plays a significant role. This group increases the polarity of the molecule and provides a potential site for hydrogen bonding with target enzymes or receptors. Its presence can influence solubility, metabolism, and interaction with biological membranes.

Derivatization Strategies and Resulting Bioactivity Changes

Chemical modification of the parent 7α,15-dihydroxydehydroabietic acid molecule is a common strategy to explore SAR and develop analogues with improved activity. Key derivatization approaches include modifying the hydroxyl and carboxylic acid groups.

The hydroxyl groups at C-7 and C-15, as well as the carboxylic acid group at C-18, are common targets for esterification. Converting these polar groups into less polar esters can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

Studies have shown variable outcomes for esterification. For example, dehydroabietinol acetate, an ester derivative, exhibited the highest anti-herpes activity among a series of related compounds. uv.es Similarly, 7α-acetylhorminone, an acetylated abietane diterpenoid, was identified as a potent cytotoxic agent against colon and breast cancer cell lines. phcog.com Conversely, some studies have reported that ester derivatives of dehydroabietic acid were inactive as antimicrobial agents, highlighting that the effect of esterification is highly dependent on the specific derivative and the biological activity being assessed. researchgate.net

| Parent Compound | Derivative | Modification | Observed Change in Bioactivity | Reference |

|---|---|---|---|---|

| Dehydroabietinol | Dehydroabietinol acetate | Esterification (Acetylation) at C-18 | Increased anti-herpes (HSV-1) activity | uv.es |

| Horminone (7α-hydroxy-royleanone) | 7α-acetylhorminone | Esterification (Acetylation) at C-7 | Most potent cytotoxic agent against HCT116 and MDA-MB-231 cells among tested compounds | phcog.com |

| Dehydroabietic acid derivatives | Various ester derivatives | Esterification | Reported as inactive against tested fungi and bacteria | researchgate.net |

Oxidation of the abietane skeleton, particularly at the C-7 position, yields derivatives with distinct biological profiles. The conversion of the 7α-hydroxyl group to a 7-keto (oxo) group is a frequently explored modification. nih.govresearchgate.netresearchgate.net

These 7-oxo derivatives often exhibit significant biological activities. For example, oxidized resin acids, including 7-keto-dehydroabietic acid, have been shown to be highly fungistatic, inhibiting both spore germination and mycelial growth, whereas the parent dehydroabietic acid had no effect on the tested fungus. researchgate.net Furthermore, novel hybrids of 7-oxodehydroabietic acid containing a 1,2,3-triazole moiety have been synthesized and demonstrated promising anti-inflammatory effects by inhibiting nitric oxide (NO) production in BV2 cell lines. nih.gov These findings underscore the importance of the C-7 position, where the introduction of a keto group can enhance or alter the biological activity spectrum. researchgate.netnih.gov

Comparison with Other Abietane Diterpenoids and Resin Acids

To contextualize the SAR of 7α,15-dihydroxydehydroabietic acid, it is useful to compare its activity with that of its parent compound, dehydroabietic acid (DHA), and other related resin acids.

Dehydroabietic acid itself possesses a broad range of biological activities, including antimicrobial, antiulcer, and antitumor properties. nih.govmdpi.com However, structural modifications can lead to significant enhancements in potency and selectivity. For instance, while DHA shows some antimicrobial effects, combining the dehydroabietic acid scaffold with amino acids has resulted in hybrid compounds that are far more potent against both planktonic and biofilm-forming Staphylococcus aureus. nih.govhelsinki.fi

The introduction of hydroxyl groups, as seen in 7α,15-dihydroxydehydroabietic acid, fundamentally alters the molecule's properties compared to DHA. As mentioned, oxidized derivatives such as 7-hydroxydehydroabietic acid can gain potent fungistatic activity that is absent in DHA. researchgate.net

Comparison with abietic acid, the non-aromatic precursor to DHA, also reveals important SAR insights. The aromatization of the C-ring is a key structural difference. In some studies, this aromatization has led to a decrease in certain activities; for example, dehydroabietanes were found to be less active than their abietic acid-derived counterparts in one antitumor study. uv.es However, for other activities like antimalarial efficacy, dehydroabietyl derivatives were significantly more potent than abietic acid. researchgate.net

| Compound | Key Structural Feature | Notable Biological Activity | Reference |

|---|---|---|---|

| Abietic acid | Non-aromatic C-ring with two double bonds | Marginal antimalarial activity | researchgate.net |

| Dehydroabietic acid (DHA) | Aromatic C-ring | Broad-spectrum bioactivity (antimicrobial, antitumor) | nih.govmdpi.com |

| 7-Oxodehydroabietic acid | Keto group at C-7 | Potent fungistatic and anti-inflammatory activity | researchgate.netnih.gov |

| N-dehydroabietylbenzamide | Amide derivative at C-18 | Potent antimalarial activity (significantly higher than abietic acid) | researchgate.net |

Computational Approaches in SAR Analysis

In recent years, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have become invaluable tools for elucidating the SAR of abietane diterpenoids. nih.govresearchgate.netnih.gov These in silico techniques allow researchers to predict how a molecule will interact with a specific biological target, thereby rationalizing observed activities and guiding the design of new derivatives.

Molecular docking simulations have been used to model the binding of abietane diterpenoids to various protein targets. For example, docking studies were employed to analyze the interaction of derivatives with spleen tyrosine kinase (SYK), an enzyme involved in immune responses. nih.govresearchgate.net These analyses, combined with a 3D-QSAR pharmacophore model, helped to identify the key structural features required for inhibitory activity. nih.govresearchgate.net Other docking studies have investigated abietanes as potential inhibitors of P-glycoprotein (implicated in multidrug resistance), acetylcholinesterase (a target in Alzheimer's disease therapy), and histone deacetylase. nih.govresearchgate.netnih.gov

These computational approaches provide a molecular-level understanding of SAR. They can predict binding affinities, identify key amino acid residues involved in the interaction, and highlight the importance of specific functional groups for binding. nih.govresearchgate.net By correlating these computational predictions with experimental biological data, a more complete and predictive SAR model can be developed, accelerating the discovery of novel abietane-based therapeutic agents.

Advanced Research Methodologies for 7α,15 Dihydroxydehydroabietic Acid

Spectroscopic Characterization Techniques

The precise identification and structural elucidation of 7α,15-Dihydroxydehydroabietic acid rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of 7α,15-Dihydroxydehydroabietic acid. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of the molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers can map out the connectivity of atoms and the stereochemistry of the compound.

The structural analysis of 7α,15-Dihydroxydehydroabietic acid, isolated from natural sources such as Pinus koraiensis, has been confirmed through extensive NMR studies. researchgate.netresearchgate.netnih.gov While specific chemical shift and coupling constant data are found within detailed spectroscopic analyses in primary literature, the following table outlines the types of data typically acquired.

Table 1: Representative NMR Data for 7α,15-Dihydroxydehydroabietic Acid

| Nucleus | Data Type | Information Provided |

|---|---|---|

| ¹H | Chemical Shift (δ) | Environment of each hydrogen atom. |

| ¹H | Coupling Constant (J) | Connectivity between adjacent protons. |

| ¹³C | Chemical Shift (δ) | Environment of each carbon atom. |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is another pivotal technique used in the analysis of 7α,15-Dihydroxydehydroabietic acid. researchgate.netresearchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC/MS is instrumental in isolating the compound from complex mixtures, such as plant extracts, and confirming its molecular weight. In studies of diterpenoids from Pinus koraiensis, LC/MS was employed to identify the constituents of the extract. researchgate.netresearchgate.netnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

For the unequivocal determination of the elemental composition of 7α,15-Dihydroxydehydroabietic acid, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized. This technique provides a highly accurate mass measurement of the parent ion, which allows for the calculation of the precise molecular formula. The typical output of an HRESIMS analysis is an exact m/z (mass-to-charge ratio) value.

Table 2: HRESIMS Data for 7α,15-Dihydroxydehydroabietic Acid

| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Molecular Formula |

|---|

UV Spectral Analyses

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule and can indicate the presence of chromophores, such as aromatic rings or conjugated systems. For 7α,15-Dihydroxydehydroabietic acid, which contains an aromatic ring, UV spectral analysis would reveal characteristic absorption maxima (λmax).

Cellular and Molecular Assays

Beyond structural characterization, understanding the biological activity of 7α,15-Dihydroxydehydroabietic acid is a key research objective. In vitro assays using specific cell lines are employed to probe the compound's effects on cellular processes.

In Vitro Angiogenesis Assays (e.g., HUVEC Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases such as cancer. The effect of 7α,15-Dihydroxydehydroabietic acid on angiogenesis has been investigated using Human Umbilical Vein Endothelial Cells (HUVECs). A standard method to assess angiogenesis in vitro is the HUVEC tube formation assay. In this assay, HUVECs are cultured on a basement membrane-like matrix, where they will typically form capillary-like structures, or "tubes." The extent of tube formation can be quantified and used to determine the pro- or anti-angiogenic potential of a test compound.

Research has shown that 7α,15-Dihydroxydehydroabietic acid significantly inhibits the promotion of angiogenesis in HUVECs. researchgate.netresearchgate.netnih.gov The compound was found to downregulate key signaling pathways involved in angiogenesis, including those mediated by Vascular Endothelial Growth Factor (VEGF), p-Akt, and p-ERK. researchgate.netresearchgate.netnih.gov

Table 3: Findings from HUVEC Tube Formation Assay with 7α,15-Dihydroxydehydroabietic Acid

| Assay Parameter | Observation | Mechanism of Action |

|---|

Cell Viability and Cytotoxicity Assays (e.g., MTT, Neutral Red)

To determine the potential cytotoxic effects of 7α,15-Dihydroxydehydroabietic acid on living cells, researchers employ various cell viability assays. These assays are fundamental in preclinical research to quantify the dose-dependent impact of a compound on cell survival and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. nih.gov In this assay, the water-soluble tetrazolium salt, MTT, is converted into an insoluble purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes within living cells. nih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells. nih.govnih.gov This allows for the calculation of the concentration at which the compound inhibits cell viability by 50% (IC50).

The Neutral Red (NR) uptake assay is another common method for evaluating cytotoxicity. nih.gov This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. nih.gov Living cells take up the dye, but it is not retained in the lysosomes of dead or damaged cells. The amount of dye taken up can be extracted and measured spectrophotometrically, providing a quantitative measure of the number of viable cells in the culture. nih.gov The NR assay is particularly useful as it can assess cell viability under various conditions, including acidic microenvironments which can be relevant in tumor studies. nih.gov

Below is a table illustrating the type of data generated from such assays.

Table 1: Illustrative Data from Cell Viability Assays

| Assay Type | Cell Line | Compound Concentration | % Cell Viability |

|---|---|---|---|

| MTT | CHO | 150 µg/mL | 95% |

| MTT | CHO | 300 µg/mL | <50% |

Apoptosis Assays (e.g., TUNEL, Caspase-3 Activation)

To understand if cytotoxicity is mediated through programmed cell death, or apoptosis, specific assays are utilized. These methods help to identify the biochemical and morphological hallmarks of the apoptotic process.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a key feature of late-stage apoptosis. nih.govnih.gov The assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTP. nih.gov While TUNEL is widely used, it can also label cells undergoing necrosis, so it is often used in conjunction with other apoptosis markers for confirmation. rndsystems.com

Caspase-3 activation is considered a more direct and earlier indicator of apoptosis. nih.gov Caspases are a family of proteases that are central to the apoptotic pathway, with Caspase-3 being a key executioner caspase. nih.govresearchgate.net Its activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical changes associated with apoptosis. nih.gov The presence of activated (cleaved) Caspase-3 can be detected using specific antibodies, often through immunohistochemistry in tissue sections or flow cytometry in cell suspensions. nih.govrndsystems.com Studies have shown a good correlation between the apoptotic indices obtained from activated Caspase-3 immunostaining and the TUNEL assay. nih.gov

Table 2: Comparison of Apoptosis Assay Findings

| Assay | Principle | Stage of Apoptosis Detected | Notes |

|---|---|---|---|

| TUNEL | Detects DNA fragmentation | Late Stage | Can also detect necrosis; often used for confirmation. rndsystems.com |

Western Blotting for Protein Expression Analysis

Western blotting is a core technique used to detect and quantify the expression levels of specific proteins within a cell or tissue sample. In the context of studying the effects of 7α,15-Dihydroxydehydroabietic acid, this method is invaluable for dissecting the molecular pathways it may influence. For instance, following apoptosis assays, Western blotting can be used to probe for a range of apoptosis-related proteins. This could include analyzing the expression of initiator caspases (e.g., Caspase-8, Caspase-9), executioner caspases (e.g., Caspase-3), and members of the Bcl-2 family of proteins which regulate apoptosis. researchgate.net This provides a more detailed mechanistic insight than activity assays alone.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique used to measure the quantity of a specific DNA sequence in a sample in real-time. By first reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), qPCR can be used to determine the expression level of specific genes. When investigating 7α,15-Dihydroxydehydroabietic acid, researchers can use qPCR to analyze how the compound alters the transcription of genes involved in pathways such as apoptosis, inflammation, or cell cycle regulation. mdpi.com For example, an increase in the mRNA levels of pro-apoptotic genes would provide evidence that the compound exerts its effects at the transcriptional level.

In Vivo Preclinical Models

Animal Models for Disease Studies

To assess the biological activity of 7α,15-Dihydroxydehydroabietic acid in a whole-organism context, researchers utilize in vivo preclinical models. Animal models, such as mice or rats, are essential for studying the compound's effects on complex physiological and pathological processes that cannot be replicated in vitro. For instance, in cancer research, tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. nih.gov These models allow for the evaluation of a compound's potential anti-tumor properties within a living system. Other models might be used to study inflammatory diseases or metabolic disorders, depending on the hypothesized therapeutic area for the compound.

Evaluation of In Vivo Efficacy and Mechanisms

The evaluation of in vivo efficacy involves assessing the therapeutic benefit of 7α,15-Dihydroxydehydroabietic acid in a relevant animal model of disease. This is typically measured by monitoring specific endpoints, such as reduction in tumor volume, improved survival rates, or amelioration of disease-specific symptoms.

To understand the mechanisms underlying the observed effects, tissues and organs are collected from the animal models for further analysis. Histological examinations are performed to observe changes in tissue morphology. researchgate.net Furthermore, the same molecular techniques used in in vitro studies are applied to these tissue samples. For example, immunohistochemistry can be used to detect the activation of Caspase-3 in tumor tissues, and the TUNEL assay can identify apoptotic cells, providing evidence that the compound induces apoptosis in vivo. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary natural sources and isolation methods for 7α,15-dihydroxydehydroabietic acid?

- Methodological Answer : This compound is predominantly isolated from coniferous resins, particularly Pinus koraiensis. Extraction involves solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or HPLC. Fractionation guided by bioactivity (e.g., anti-angiogenic assays) is critical for isolating pure compounds .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HMBC) resolves hydroxylation patterns and stereochemistry. Mass spectrometry (MS) confirms molecular weight (C20H28O4, MW 332.43). HPLC with UV/RI detectors ensures purity, while X-ray crystallography may validate absolute configuration for novel derivatives .

Q. How does the hydroxylation pattern of 7α,15-dihydroxydehydroabietic acid influence its bioactivity compared to related derivatives?

- Methodological Answer : Comparative studies with derivatives like 15-hydroxydehydroabietic acid or 7-oxodehydroabietic acid (CAS 18684-55-4) reveal that dual hydroxylation at C7α and C15 positions enhances anti-angiogenic activity. Structure-activity relationship (SAR) analysis via in vitro assays (e.g., HUVEC proliferation) is recommended to quantify these effects .

Advanced Research Questions

Q. What experimental models are used to validate anti-angiogenic mechanisms, and how should they be optimized?

- Methodological Answer : Human umbilical vein endothelial cells (HUVECs) are standard for in vitro angiogenesis assays. Key endpoints include VEGF secretion (ELISA), phosphorylation of Akt/ERK (western blotting), and tube formation inhibition. Dose-response studies (e.g., 10–100 μM) and siRNA knockdown of VEGF receptors can confirm target specificity .

Q. How can researchers address contradictions in reported bioactivities across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, cell line selection, or assay conditions. Reproducibility requires rigorous quality control (e.g., ≥95% purity via HPLC) and standardized protocols (e.g., serum-free media in HUVEC assays). Meta-analyses of published data can identify confounding factors .

Q. What strategies are effective for studying pharmacokinetics and metabolism in preclinical models?

- Methodological Answer : Radiolabeled isotopes (e.g., 14C) or LC-MS/MS quantification in plasma/tissues assess bioavailability. In vivo models (e.g., zebrafish or murine xenografts) evaluate tissue distribution. Metabolite identification via liver microsome incubations and UPLC-QTOF-MS clarifies metabolic pathways .

Q. How can researchers design comparative studies to evaluate synergism with other bioactive compounds?

- Methodological Answer : Combinatorial assays (e.g., checkerboard or isobologram analysis) with compounds like taxol or doxorubicin quantify synergism/antagonism. Transcriptomic profiling (RNA-seq) identifies shared pathways, while molecular docking predicts binding interactions with targets like VEGF receptors .

Data Contradiction and Validation

Q. What are common pitfalls in interpreting anti-angiogenic data, and how can they be mitigated?

- Methodological Answer : False positives may arise from cytotoxicity rather than specific anti-angiogenic effects. Counter-screening with non-endothelial cell lines (e.g., fibroblasts) and viability assays (MTT/ATP-based) are essential. Dose-dependent inhibition of VEGF signaling (e.g., p-Akt reduction) should correlate with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.